![molecular formula C17H13N5O2S B2415659 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide CAS No. 899946-40-8](/img/structure/B2415659.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13N5O2S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Targeting Kinases : The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its kinase inhibitory activity. This compound could potentially inhibit specific kinases involved in disease pathways, making it a candidate for drug development .
- Anti-inflammatory Agents : The phenylpyrazolo[3,4-d]pyrimidine moiety may contribute to anti-inflammatory effects. Researchers could investigate its potential as an anti-inflammatory drug .
- Antiproliferative Activity : Compounds with similar structures have demonstrated antiproliferative effects against cancer cells. Researchers might explore this compound’s impact on cell growth and apoptosis pathways .
- Metal-Organic Frameworks (MOFs) : MOFs containing ligands with carboxylic acid and N-containing moieties are promising for designing novel architectures. Their engineered flexibility and host-guest interaction chemistry make them excellent candidates for various applications .
- Building Block : The pyrazolo[3,4-d]pyrimidine core can serve as a versatile building block in organic synthesis. Chemists can use it to construct more complex molecules .
- Fluorescent Properties : Investigate the fluorescence behavior of this compound. Its thiophene and pyrazolo[3,4-d]pyrimidine moieties may exhibit interesting photophysical properties .
- Quantum Mechanical Calculations : Researchers can perform quantum mechanical calculations to understand the electronic structure, stability, and reactivity of this compound. Such insights aid in predicting its behavior in different environments .
Medicinal Chemistry and Drug Development
Cancer Research
Materials Science
Organic Synthesis
Photophysics and Optoelectronics
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-15(9-13-7-4-8-25-13)20-21-11-18-16-14(17(21)24)10-19-22(16)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPVOCHTOFJFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide |
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